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Compound of Interest

Compound Name: 7-Bromo-1-Chloroisoquinoline

Cat. No.: B1277138

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 7-Bromo-1-
Chloroisoquinoline as a key intermediate in the synthesis of pharmaceutically active
compounds, with a particular focus on the development of Rho-kinase (ROCK) inhibitors.
Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways
and synthetic workflows are presented to facilitate research and development in this area.

Introduction

7-Bromo-1-Chloroisoquinoline is a versatile heterocyclic building block that has gained
significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive
chlorine atom at the 1-position and a bromine atom at the 7-position, allows for selective and
sequential functionalization. This dual reactivity makes it an ideal starting material for the
synthesis of complex molecular architectures, most notably demonstrated in the synthesis of
the potent Rho-kinase inhibitor, Ripasudil.

Physicochemical Properties of 7-Bromo-1-
Chloroisoquinoline

A summary of the key physicochemical properties of 7-Bromo-1-Chloroisoquinoline is
provided in the table below.
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Property Value Reference
Molecular Formula CoHsBrCIN [1112]
Molecular Weight 242.50 g/mol [1][2]
Appearance Cream or yellow crystalline 2]
powder

Melting Point 121-126 °C [3]

CAS Number 215453-51-3 [1][4]

Purity (Assay) >96.0% (GC/HPLC) [2]

Application in the Synthesis of Ripasudil
(Glanatec®)

7-Bromo-1-Chloroisoquinoline is a crucial intermediate in the synthesis of Ripasudil, a
selective ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[1]
Ripasudil lowers intraocular pressure by increasing the outflow of aqueous humor through the
trabecular meshwork.[5]

Rho-Kinase (ROCK) Signaling Pathway and Inhibition by
Ripasudil

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase
that plays a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK signaling
pathway is implicated in various cellular processes, including smooth muscle contraction, cell
adhesion, and migration. Dysregulation of this pathway is associated with the pathophysiology
of several diseases. Ripasudil acts as an ATP-competitive inhibitor of ROCK, preventing the
phosphorylation of its downstream substrates and leading to smooth muscle relaxation.[6]
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Diagram 1: Rho-Kinase (ROCK) signaling pathway and its inhibition by Ripasudil.

Synthetic Workflow for Ripasudil from 7-Bromo-1-
Chloroisoquinoline

The overall synthetic strategy to obtain Ripasudil from 7-Bromo-1-Chloroisoquinoline
involves a multi-step process. The key transformations include the conversion to a 4-fluoro-
isoquinoline derivative, subsequent sulfonylation, and final coupling with the chiral diazepine
side chain.
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Diagram 2: General synthetic workflow for Ripasudil starting from 7-Bromo-1-
Chloroisoquinoline.

Experimental Protocols
Synthesis of 7-Bromo-1-Chloroisoquinoline

This protocol describes the synthesis of the title compound from 7-bromo-1-

hydroxyisoquinoline.
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Materials:

7-bromo-1-hydroxyisoquinoline

Phosphorus oxychloride (POCIs)

Ice/water

Aqueous ammonia

Procedure:

e To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-
hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.

o Heat the mixture to 100°C for 90 minutes with rapid stirring.

 After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).

e Adjust the pH to 8 by the dropwise addition of agueous ammonia.

o Collect the resulting precipitate by filtration and wash with cold water.

e Dry the solid under reduced pressure at 45°C for 12 hours to yield 7-Bromo-1-
Chloroisoquinoline.

Quantitative Data:
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Parameter Value

13.86 g (crude, noted as 115% likely due to

impurities or solvent)

Yield

Appearance Beige solid

5 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-

1H NMR (DMSO-ds
( ) 8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H)

HPLC Purity 96%

LCMS (m/z) 242,244, 246

Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride
Hydrochloride (Key Ripasudil Intermediate)

This protocol outlines a one-pot synthesis of a key intermediate for Ripasudil, starting from 4-
fluoroisoquinoline sulfate.[6]

Materials:

4-fluoroisoquinoline sulfate

e Liquid sulfur trioxide (SOs)

e Thionyl chloride (SOCI2)

o Methylene chloride (CH2zClz2)

e |ce

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

e 4N HCI in Ethyl Acetate (HCI/EtOAC)
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Procedure:

» Sulfonation: Add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C and stir for 16
hours.[6]

¢ Chlorination: Add thionyl chloride to the reaction mixture at 30°C, then heat to 70°C and stir
for 4 hours.[6]

e Quench: Cool the reaction mixture to 20°C and slowly add it to a mixture of ice and
methylene chloride, maintaining the temperature below 5°C.[6]

e Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate
solution. Separate the organic layer and extract the aqueous layer with methylene chloride.

[6]

o Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and filter.[6]

e Precipitation: Add 4N HCI/EtOAc to the filtrate at 18-21°C and stir for one hour to precipitate
the hydrochloride salt.[6]

« |solation: Collect the precipitate by filtration, wash with methylene chloride, and dry to obtain
4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[6]

Quantitative Data from a Representative Large-Scale Synthesis:[6]

Parameter Value
Starting Material (4-fluoroisoquinoline sulfate) 68.8 kg (280 mol)
Yield (4-fluoroisoquinoline-5-sulfonyl chloride
78.8 kg
HCI)
Purity (HPLC) >99.5%
Isomer Ratio (5-sulfonyl vs. 8-sulfonyl) 99.64 : 0.36

Synthesis of Ripasudil (Final Coupling Step)
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The final step in the synthesis of Ripasudil involves the coupling of 4-fluoroisoquinoline-5-
sulfonyl chloride with (S)-2-methyl-1,4-diazepane. While a detailed, publicly available protocol
for this specific reaction is limited, it follows a standard nucleophilic substitution reaction of a
sulfonyl chloride with a secondary amine.

General Procedure (Inferred from Patent Literature):

o Dissolve (S)-2-methyl-1,4-diazepane in a suitable aprotic solvent (e.g., dichloromethane,
acetonitrile) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to act as
an acid scavenger.

e Cool the solution in an ice bath.

e Add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride in the same solvent dropwise to the
cooled solution of the diazepine.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC
or LC-MS).

o Perform an aqueous workup to remove the base hydrochloride salt and any unreacted
starting materials.

 Purify the crude product by column chromatography or recrystallization to afford Ripasudil.

Structure-Activity Relationship (SAR) and Biological
Activity

The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibition.[7] The
development of Ripasudil from its predecessor, Fasudil, highlights key structural modifications
that enhance potency and selectivity.

Key SAR Observations:

o Fluorine at C4: The introduction of a fluorine atom at the 4-position of the isoquinoline ring
significantly improves the pharmacological action compared to Fasudil.[1]
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o Chiral Methyl Group: The (S)-configuration of the methyl group at the 2-position of the 1,4-
diazepane ring is crucial for the characteristic effect of Ripasudil.[1]

Quantitative Biological Data:

Compound Target Assay Value Reference

Ripasudil ROCK1 ICs0 51 nM [8]

Ripasudil ROCK2 ICso 19 nM [8]

H-1152P Rho-kinase Ki 1.6 nM [9][10]

H-1152P Protein Kinase A Ki 630 nM 9]

H-1152P Protein Kinase C K 9270 nM [9]
Conclusion

7-Bromo-1-Chloroisoquinoline serves as a valuable and versatile intermediate in
pharmaceutical synthesis, particularly for the development of Rho-kinase inhibitors. The
protocols and data presented herein provide a foundation for researchers and drug
development professionals to utilize this building block in the discovery and synthesis of novel
therapeutic agents. The strategic functionalization of the isoquinoline core, guided by an
understanding of structure-activity relationships, continues to be a promising approach for
targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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